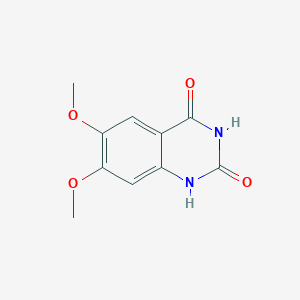

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione

描述

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinazoline derivative has been explored for its potential as an antimicrobial agent and as a precursor in the synthesis of various pharmacologically active compounds, including alpha-adrenergic receptor antagonists such as Prazosin.

- Chemical Formula : C_10H_10N_2O_4

- CAS Number : 28888-44-0

- Molecular Weight : 218.20 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of various enzymes, thereby modulating their activity. This compound is also involved in inhibiting bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication and survival .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives against a range of bacterial strains. The following table summarizes the activity of selected derivatives against Gram-positive and Gram-negative bacteria:

| Compound | Target Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 9 | 65 |

| Escherichia coli | 15 | 65 | |

| Candida albicans | 11 | 80 | |

| Compound 15 | Staphylococcus aureus | 10 | 80 |

| Escherichia coli | 12 | 75 | |

| Candida albicans | 12 | 77 |

The derivatives exhibited moderate to broad-spectrum activity against the tested strains, indicating their potential as antimicrobial agents .

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial activities of several quinazoline derivatives synthesized from this compound. Compounds were tested using the agar well diffusion method against various bacterial strains. Notably, compounds with triazole moieties showed enhanced bioactivity compared to standard antibiotics like ampicillin and vancomycin .

- Synthesis and Pharmacological Evaluation : Another research focused on synthesizing a series of quinazoline derivatives from this compound. The synthesized compounds were screened for their anticancer and antimicrobial activities. The results indicated that some derivatives displayed significant cytotoxicity against cancer cell lines while maintaining antimicrobial efficacy .

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the potential of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione and its derivatives as antimicrobial agents. A notable study evaluated a series of quinazoline-2,4(1H,3H)-dione derivatives for their ability to inhibit bacterial growth. The compounds were tested against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Results indicated that certain derivatives displayed moderate to significant antimicrobial activity compared to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| Compound 13 | 11 | 80 | Staphylococcus aureus |

| Compound 15 | 10-12 | 75 | Escherichia coli |

| Compound 14a | 12 | 70 | Candida albicans |

| Compound 14b | 13 | 75 | Candida albicans |

These findings suggest that modifications to the quinazoline structure can enhance antimicrobial properties, making it a promising scaffold for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that derivatives of this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity was assessed using the MTT assay, where the half-maximal inhibitory concentration (IC50) was determined for each derivative .

Table 2: Cytotoxicity Data for Selected Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound I | 25 | MCF-7 (Breast Cancer) |

| Compound II | 30 | HeLa (Cervical Cancer) |

| Compound III | 20 | A549 (Lung Cancer) |

The results indicate that certain modifications can significantly enhance the cytotoxicity against specific cancer types, suggesting a pathway for developing targeted cancer therapies .

Synthesis and Chemical Research

This compound serves as a key intermediate in the synthesis of various pharmacologically active compounds. It is particularly useful in synthesizing alpha-adrenergic receptor antagonists like prazosin. The compound's structure allows for further chemical modifications that can lead to the development of novel therapeutic agents .

Table 3: Synthetic Applications of this compound

化学反应分析

N-Alkylation Reactions

The compound undergoes N-alkylation at positions 1 and 3 to generate derivatives with varied pharmacological activities. Chloroalkylamines are commonly used:

These derivatives exhibit structure-dependent bioactivity, with piperidine-substituted analogs showing superior anticancer properties (IC₅₀ = 12–45 μM against leukemia cells) .

Hydrazinolysis and Cyclization

The compound serves as a precursor for hydrazide derivatives. Reaction with hydrazine hydrate yields 2,2′-(2,4-dioxoquinazoline-1,3-diyl)di(acetohydrazide) , which cyclizes with CS₂/KOH to form thiadiazole-fused analogs :

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrazinolysis | NH₂NH₂, reflux | Dihydrazide intermediate | 72% |

| Cyclization | CS₂, KOH, ethanol, Δ | Thiadiazoloquinazoline-dione | 65% |

These derivatives are explored for fluoroquinolone-like antibacterial activity .

Stability and Reactivity Insights

-

Solubility : Sparingly soluble in aqueous acid, insoluble in polar aprotic solvents .

-

pKa : ~10.27, indicating moderate acidity at the NH positions .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Solvent-free CO₂ route | High yield (97%), eco-friendly | Requires high-pressure CO₂ |

| Microwave-assisted | Rapid (30 min), versatile substituents | Specialized equipment needed |

| N-Alkylation | Direct access to bioactive analogs | Multi-step purification |

This compound’s versatility in nucleophilic substitutions, cyclizations, and catalytic functionalizations makes it indispensable in antihypertensive drug development. Current research focuses on optimizing microwave-assisted protocols and exploring novel bioisosteres for improved pharmacokinetics.

属性

IUPAC Name |

6,7-dimethoxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)11-10(14)12-9(5)13/h3-4H,1-2H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNQIIMVPSMYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046100 | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28888-44-0 | |

| Record name | 6,7-Dimethoxy-2,4(1H,3H)-quinazolinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28888-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028888440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7867Z125J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione in medicinal chemistry?

A1: this compound is a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it serves as a key intermediate in producing antihypertensive drugs like Prazosin, Bunazosin, and Doxazosin. [, ] These drugs belong to the quinazoline family and are known for their efficacy in treating hypertension. []

Q2: Are there any studies on the antimicrobial activity of this compound derivatives?

A2: Yes, research suggests that this compound, when coupled with short alkyl amines, demonstrates potential antimicrobial properties. [, ] Specifically, N,N′-dialkylamine derivatives of the compound exhibited activity against Gram-positive and Gram-negative bacteria, as well as yeasts. [, ] This highlights the potential of this compound as a scaffold for developing novel antimicrobial agents.

Q3: What are the common synthetic routes for producing this compound?

A3: Several methods have been explored for synthesizing this compound:

- From substituted anthranilic acid or its amide: This multi-step approach involves reacting the starting material with sodium cyanate, followed by treatment with either alkali or acid to yield this compound. []

- From 2-aminobenzonitriles and carbon dioxide: This environmentally friendly method utilizes a catalyst, such as amine-functionalized MCM-41 [] or cesium carbonate [], to facilitate the reaction in an aqueous medium. This approach offers advantages like high efficiency and catalyst recyclability. []

Q4: Has the structure-activity relationship of this compound derivatives been investigated?

A4: While specific structure-activity relationships haven't been extensively outlined in the provided research, certain modifications show promise. For instance, introducing short amine fragments to the this compound core appears to enhance antibacterial and antifungal activity. [, ] This suggests that further exploration of structural modifications could lead to compounds with improved potency and selectivity.

Q5: Are there any reported challenges in synthesizing this compound?

A5: Yes, certain synthetic routes present challenges:

- Impurity formation: Traditional methods for oxidizing vanillin to vaniliic acid, a precursor to this compound, often lead to contamination with unreacted starting materials or over-oxidized byproducts. []

- Side reactions: Synthesizing this compound from methyl 2-aminoveratrate using sodium cyanate under acidic conditions can yield significant amounts of 3,4-dimethoxyisatoic anhydride as a byproduct. []

- Purification difficulties: Converting 2,4-dichloro-6,7-dimethoxyquinazoline to 4-amino-2-chloro-6,7-dimethoxyquinazoline, an intermediate in alfuzosin hydrochloride synthesis, often necessitates large volumes of anhydrous solvents and prolonged reaction times. Additionally, purifying the resulting product can be challenging, leading to lower yields. [, ]

Q6: What analytical techniques are employed to characterize this compound and its derivatives?

A6: Various techniques are used to characterize this compound and its derivatives:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。